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Compound of Interest

Compound Name: Omecamtiv mecarbil-d8

Cat. No.: B12427965 Get Quote

A Note on Omecamtiv Mecarbil-d8: While these application notes focus on the preclinical use

of Omecamtiv mecarbil, its deuterated analog, Omecamtiv mecarbil-d8, serves as a critical

tool in the quantitative analysis of the parent compound. Due to its near-identical chemical and

physical properties but distinct mass, Omecamtiv mecarbil-d8 is the ideal internal standard for

mass spectrometry-based bioanalytical assays (e.g., LC-MS/MS) to accurately determine the

concentration of Omecamtiv mecarbil in biological matrices such as plasma, serum, and tissue

homogenates from preclinical studies. All subsequent sections will detail the application and

protocols for the active compound, Omecamtiv mecarbil.

Introduction
Omecamtiv mecarbil (formerly CK-1827452) is a first-in-class, selective small molecule

activator of cardiac myosin.[1][2] It is designed to directly target the contractile machinery of the

heart, enhancing cardiac muscle performance by a novel mechanism of action.[2] Preclinical

research has demonstrated its potential to increase cardiac contractility without significantly

affecting intracellular myocyte calcium concentrations or myocardial oxygen consumption,

making it a promising therapeutic candidate for conditions like heart failure with reduced

ejection fraction (HFrEF).[2][3] These notes provide a summary of its application in various

preclinical animal models, detailing its mechanism of action, experimental protocols, and

observed pharmacodynamic effects.
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Omecamtiv mecarbil enhances cardiac contractility by directly binding to the catalytic domain of

cardiac myosin, the motor protein responsible for converting chemical energy (from ATP

hydrolysis) into mechanical force.[3] Its mechanism involves:

Stabilization of the pre-power stroke state: Omecamtiv mecarbil stabilizes the myosin head

in a state that is primed for actin binding.[1]

Increased rate of actin-myosin cross-bridge formation: It accelerates the transition of the

actin-myosin complex from a weakly bound to a strongly bound, force-producing state.[1]

Prolonged duration of the power stroke: The drug increases the duration of time that myosin

remains strongly bound to actin.[1]

This combined action leads to an increased number of active cross-bridges during systole,

resulting in a more forceful and prolonged systolic ejection time.[1][3] Notably, this action is

independent of intracellular calcium and cAMP levels, distinguishing it from traditional inotropic

agents.[1]
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Caption: Mechanism of action of Omecamtiv mecarbil at the cardiac sarcomere.

Quantitative Data from Preclinical Animal Studies
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The following tables summarize the key pharmacodynamic effects of Omecamtiv mecarbil

observed in various preclinical animal models.

Table 1: Effects of Omecamtiv Mecarbil in a Canine
Model of Systolic Heart Failure

Parameter
Change from
Baseline

Dosage Reference

Wall Thickening ▲ 25 ± 6.2%
0.25 mg/kg IV bolus +

0.25 mg/kg/h infusion
[4]

Stroke Volume ▲ 44 ± 6.5%
0.25 mg/kg IV bolus +

0.25 mg/kg/h infusion
[4]

Cardiac Output ▲ 22 ± 2.8%
0.25 mg/kg IV bolus +

0.25 mg/kg/h infusion
[4]

Heart Rate ▼ 15 ± 3.0%
0.25 mg/kg IV bolus +

0.25 mg/kg/h infusion
[4]

LV Systolic Ejection

Time
▲ 26 ± 2.9%

0.25 mg/kg IV bolus +

0.25 mg/kg/h infusion
[4]

LV dP/dt No significant change
0.25 mg/kg IV bolus +

0.25 mg/kg/h infusion
[4]

Myocardial Oxygen

Consumption
No significant change

0.25 mg/kg IV bolus +

0.25 mg/kg/h infusion
[3]
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Parameter
Change from
Baseline

Dosage Reference

Fractional Shortening

(FS)

▲ from 41.2 ± 2.3% to

55.3 ± 4.1%

Cumulative IV dose of

1200 µg/kg
[5]

Ejection Fraction (EF)
▲ from 73.3 ± 2.2% to

87.4 ± 3.6%

Cumulative IV dose of

1200 µg/kg
[5]

Systolic Ejection Time

(SET)

▲ from 75.2 ± 2.5 ms

to 117.4 ± 6.1 ms

Cumulative IV dose of

1200 µg/kg
[5]

LV Internal Diameter

(systole)

▼ from 4.0 ± 0.2 mm

to 2.2 ± 0.3 mm

Cumulative IV dose of

1200 µg/kg
[5]

LV Internal Diameter

(diastole)

▼ from 6.7 ± 0.2 mm

to 5.7 ± 0.3 mm

Cumulative IV dose of

1200 µg/kg
[5]

Table 3: Effects of Omecamtiv Mecarbil in a Mouse
Model of Nemaline Myopathy

Parameter Observation Dosage Reference

Calcium Sensitivity

(pCa50) of Type I

Muscle Fibers

Restored to control

levels
In vitro application [6]

Force at Submaximal

Activation

▲ ~50% in Neb cKO

fibers
In vitro application [6]

Isometric Force and

Power of Intact Soleus

Muscle

Increased In vitro application [6]

Experimental Protocols
Canine Model of Systolic Heart Failure

Animal Model: Pacing-induced systolic heart failure in dogs, with or without a prior

myocardial infarction.[4]
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Instrumentation: Chronically instrumented for the measurement of left ventricular (LV)

pressure, wall thickness, and cardiac output.[4]

Dosing Regimen: An intravenous (IV) bolus of 0.25 mg/kg Omecamtiv mecarbil, immediately

followed by a continuous infusion of 0.25 mg/kg/h for 24 to 72 hours.[4]

Pharmacodynamic Assessment: Hemodynamic parameters are continuously monitored.

Echocardiography can be used to assess cardiac dimensions and function. Blood samples

are collected periodically for pharmacokinetic analysis, using LC-MS/MS with Omecamtiv
mecarbil-d8 as an internal standard.

Rat Model for Cardiac Function Assessment
Animal Model: Healthy adult male rats.[5][7]

Dosing Regimen: Intravenous infusion of Omecamtiv mecarbil. One study used cumulative

doses of 200, 400, and 600 µg/kg body weight.[5]

Pharmacodynamic Assessment: Echocardiography is performed to measure parameters

such as fractional shortening (FS), ejection fraction (EF), LV ejection time (LVET), and aortic

pre-ejection period (PEP).[7] Left ventricular pressure-volume analysis can also be

conducted.[5]

Mouse Model of Nemaline Myopathy
Animal Model: A nebulin-based conditional knockout (Neb cKO) mouse model of nemaline

myopathy.[6][8]

Experimental Preparation: Skinned single muscle fibers or intact whole soleus muscles are

isolated.[6][8]

Dosing: Omecamtiv mecarbil is added to the experimental solution at desired concentrations

(e.g., 0.1 µM).[9]

Pharmacodynamic Assessment: For skinned fibers, force is measured at a range of calcium

concentrations to determine calcium sensitivity and maximal specific force.[6] For intact

muscles, isometric force and power during isotonic shortening are measured at various

stimulation frequencies.[8]
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Caption: General experimental workflow for preclinical evaluation of Omecamtiv mecarbil.

Conclusion
Omecamtiv mecarbil has demonstrated consistent efficacy in improving systolic function across

various preclinical animal models. Its unique mechanism of action, which directly targets the

cardiac sarcomere, offers a novel therapeutic approach for heart failure. The use of its

deuterated analog, Omecamtiv mecarbil-d8, is essential for the accurate pharmacokinetic

characterization that underpins the understanding of its dose-response relationship. The

protocols and data presented here provide a foundation for researchers and drug development

professionals to design and interpret preclinical studies with this promising cardiac myosin

activator.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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